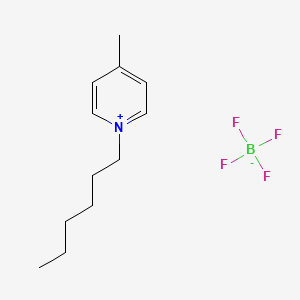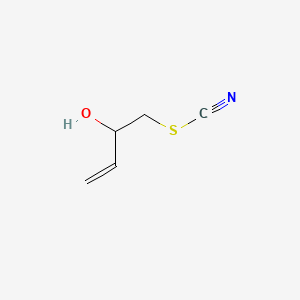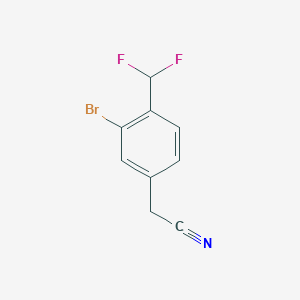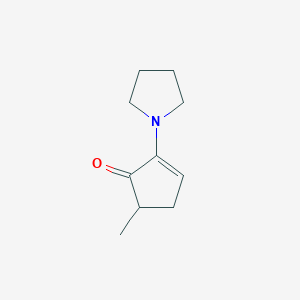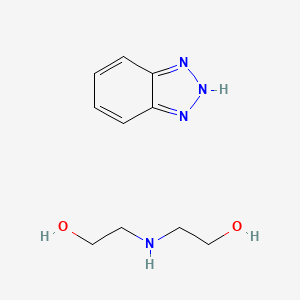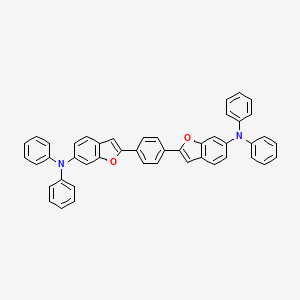
2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) is an organic compound characterized by its complex structure, which includes a phenylene core flanked by diphenylbenzofuran-6-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) typically involves multi-step organic reactions. One common method includes the coupling of 1,4-dibromobenzene with N,N-diphenylbenzofuran-6-amine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, would be crucial to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electroluminescent properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) involves its interaction with specific molecular targets, such as proteins or nucleic acids, depending on its application. In the context of OLEDs, the compound functions by facilitating the transfer of electrons and holes, leading to the emission of light. The molecular pathways involved include the formation of excitons and their subsequent recombination to release energy in the form of photons.
Comparison with Similar Compounds
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
Comparison: Compared to other similar compounds, 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential.
Properties
CAS No. |
522634-64-6 |
|---|---|
Molecular Formula |
C46H32N2O2 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
N,N-diphenyl-2-[4-[6-(N-phenylanilino)-1-benzofuran-2-yl]phenyl]-1-benzofuran-6-amine |
InChI |
InChI=1S/C46H32N2O2/c1-5-13-37(14-6-1)47(38-15-7-2-8-16-38)41-27-25-35-29-43(49-45(35)31-41)33-21-23-34(24-22-33)44-30-36-26-28-42(32-46(36)50-44)48(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H |
InChI Key |
DULBAKLUKNGXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(O4)C5=CC=C(C=C5)C6=CC7=C(O6)C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


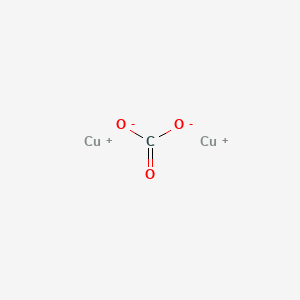
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

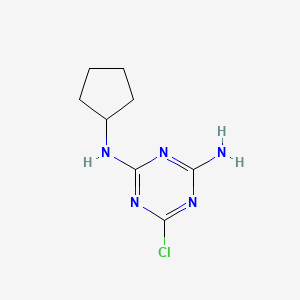
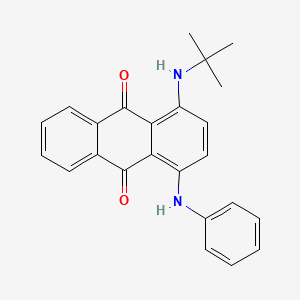
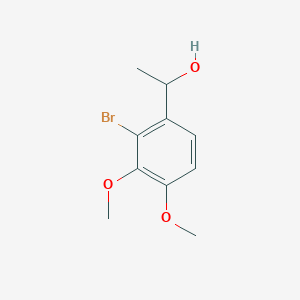
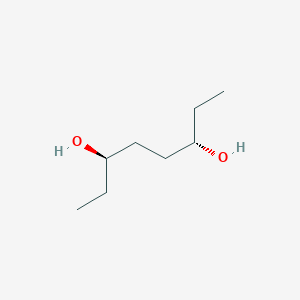
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
